molecular formula C10H16N4O3 B1665513 Anserine CAS No. 584-85-0

Anserine

Cat. No.: B1665513
CAS No.: 584-85-0
M. Wt: 240.26 g/mol
InChI Key: MYYIAHXIVFADCU-QMMMGPOBSA-N
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Mechanism of Action

Target of Action

Anserine, a dipeptide containing β-alanine and 3-methylhistidine , is a derivative of carnosine . It is found in the skeletal muscle and brain of mammals and birds . This compound’s primary targets are copper ions, which it chelates . This chelation is a method used by antioxidants to protect their targets from oxidative stress .

Mode of Action

This compound interacts with its targets (copper ions) through chelation . This interaction prevents the copper ions from undergoing Fenton reactions with peroxides, thus protecting against oxidative stress . This compound also has a free N-terminal of histidine that protects against zinc-caused neurotoxicity and regulates the Arc pathway, where the Arc protein is used to produce dendrite protein for connecting nerve cells .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the Arc pathway, where it helps regulate the production of dendrite protein for connecting nerve cells . This compound also has antioxidant properties, helping to scavenge lipid peroxidation products .

Pharmacokinetics

This compound is well-absorbed in the body, and its degradation by serum carnosinase-1 is less pronounced compared to carnosine . This makes this compound more stable in serum and resistant to degradation . The plasma and urinary pharmacokinetic profile of this compound in healthy volunteers has been evaluated following different doses of this compound (4–10–20 mg/kg body weight) .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound has been found to reduce memory loss in an animal model study of Alzheimer’s disease . It reduced glial inflammatory activity, particularly of astrocytes . This compound-treated mice had greater pericyte surface area, which was commensurate with improved memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary intake of this compound can impact its availability and function in the body . This compound is more prevalent in the diet of omnivores, with red meat (including beef) being a significant source . Therefore, diet can play a crucial role in determining the action and efficacy of this compound in the body.

Safety and Hazards

The available literature indicates no adverse events related to β-alanine usage, which is a component of Anserine . Side effects such as paresthesia may be observed if a large single high dose of β-alanine is taken, but the symptom can be attenuated either by using splitting doses or a sustained-release formula .

Future Directions

There is a growing interest from the broad scientific community to unravel the fundamental properties as well as the potential application spectrum of carnosine and related dipeptides . Anserine has been found to improve hyperuricemia via the gut–kidney axis, highlighting its potential in preventing and treating hyperuricemia .

Biochemical Analysis

Biochemical Properties

Anserine plays a crucial role in various biochemical reactions. It acts as an antioxidant, free radical scavenger, and pH buffer . This compound interacts with several biomolecules, including enzymes and proteins. For instance, it chelates copper and other transition metals, which helps in preventing oxidative stress by inhibiting Fenton reactions with peroxides . Additionally, this compound is more stable in serum and resistant to degradation compared to carnosine due to its methylation .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been shown to reduce glial inflammatory activity, particularly in astrocytes, and improve memory in animal models of Alzheimer’s disease . This compound also enhances antioxidant activity, preserving cellular homeostasis and protecting cell integrity . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the activity of histone acetyltransferase p300, which plays a role in gene expression regulation . This compound also chelates copper and other transition metals, preventing oxidative stress . Additionally, it has been shown to regulate the PI3K-Akt pathway and coagulation via MYB, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and resistant to degradation, which contributes to its long-term effects on cellular function . Studies have shown that this compound can reduce hyperglycemia and plasma glucagon concentrations in hyperglycemic rats, indicating its potential long-term benefits . Elevated levels of this compound may also reflect incomplete protein digestion and malabsorption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, intraperitoneal administration of 0.1 or 1 mg this compound to hyperglycemic rats reduced hyperglycemia and plasma glucagon concentrations . In another study, this compound supplementation at a dose of 1 g/day improved global cognitive function in animal models . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from carnosine by the enzyme carnosine-N-methyltransferase (CARNMT1), which transfers a methyl group onto carnosine . This compound also interacts with enzymes such as this compound synthetase and carnosine synthetase, playing a role in ATP-dependent pathways . Additionally, this compound has been shown to ameliorate purine metabolism abnormalities and alleviate inflammatory responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by the human small intestine and transported in the blood . This compound is also resistant to hydrolysis by carnosinase, which contributes to its stability and distribution in the body . Furthermore, this compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the skeletal muscle and brain of mammals and birds . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is crucial for its antioxidant and neuroprotective effects.

Chemical Reactions Analysis

Anserine undergoes several types of chemical reactions, including:

Properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYIAHXIVFADCU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973950
Record name Anserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

584-85-0
Record name Anserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-85-0
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Record name Anserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-β-alanyl-3-methyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.679
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Record name ANSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDQ4N37UGV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226 - 228 °C
Record name Anserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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